4-Amino-2,6-dimethylbenzaldehyde
Overview
Description
4-Amino-2,6-dimethylbenzaldehyde: is an organic compound with the molecular formula C9H11NO. It is characterized by the presence of an amino group (-NH2) and two methyl groups (-CH3) attached to a benzaldehyde core. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dimethylbenzaldehyde typically involves the following steps:
Nitration of 2,6-dimethylbenzaldehyde: The starting material, 2,6-dimethylbenzaldehyde, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group (-NO2) at the para position relative to the aldehyde group.
Reduction of the Nitro Group: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4-Amino-2,6-dimethylbenzoic acid.
Reduction: 4-Amino-2,6-dimethylbenzyl alcohol.
Substitution: N-substituted derivatives such as N-acyl-4-amino-2,6-dimethylbenzaldehyde.
Scientific Research Applications
4-Amino-2,6-dimethylbenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as a building block in the manufacture of fine chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dimethylbenzaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,5-dimethylbenzaldehyde: Similar structure with amino and methyl groups at different positions.
4-Amino-2,6-dimethylbenzoic acid: Oxidized form of 4-Amino-2,6-dimethylbenzaldehyde.
4-Amino-2,6-dimethylbenzyl alcohol: Reduced form of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group and an aldehyde group makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
4-amino-2,6-dimethylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOVQGPPVBEYFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495438 | |
Record name | 4-Amino-2,6-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63405-90-3 | |
Record name | 4-Amino-2,6-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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